molecular formula C30H46Cl2N2O4 B12768672 Bis(3-(1-methyl-2-cyclopenta(b)pyrrolidinyl)-1-propyl)terephthalate dihydrochloride CAS No. 125503-51-7

Bis(3-(1-methyl-2-cyclopenta(b)pyrrolidinyl)-1-propyl)terephthalate dihydrochloride

Cat. No.: B12768672
CAS No.: 125503-51-7
M. Wt: 569.6 g/mol
InChI Key: UPQOOBUDXHJODZ-CQLLOFCBSA-N
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Description

    “Bis(3-(1-methyl-2-cyclopenta(b)pyrrolidinyl)-1-propyl)terephthalate dihydrochloride” is a complex organic molecule with a terephthalate core. It contains two cyclopentane rings, a propyl group, and a terephthalate moiety.

    Structure: The compound’s structure consists of two cyclopentane rings connected by a propyl linker, with terephthalate groups attached to each cyclopentane ring. The dihydrochloride salt form enhances solubility and stability.

  • Preparation Methods

      Synthetic Routes: The compound can be synthesized via multistep organic synthesis. One approach involves coupling terephthalic acid with a cyclopentane derivative (e.g., 2-methyl-2-cyclopenten-1-one) using appropriate coupling agents.

      Reaction Conditions: The reaction typically occurs under acidic conditions, followed by purification and salt formation (e.g., dihydrochloride).

      Industrial Production: Industrial-scale production involves optimizing reaction conditions, scalability, and purification methods.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: Products depend on reaction conditions but may include ketones, alcohols, and substituted terephthalates.

  • Scientific Research Applications

      Chemistry: Used as a model compound for studying cyclopentane-based reactions.

      Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

      Medicine: Explored for drug development (e.g., antiviral, anticancer properties).

      Industry: Potential applications in materials science (e.g., polymers, coatings).

  • Mechanism of Action

      Targets: The compound likely interacts with cellular receptors or enzymes.

      Pathways: It may modulate signaling pathways (e.g., MAPK, PI3K/Akt) or affect gene expression.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of cyclopentane rings, terephthalate, and propyl linker distinguishes it.

      Similar Compounds: Related compounds include terephthalates, cyclopentane derivatives, and other bridged structures.

    Properties

    CAS No.

    125503-51-7

    Molecular Formula

    C30H46Cl2N2O4

    Molecular Weight

    569.6 g/mol

    IUPAC Name

    4-O-[3-[(2R,3aS,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]propyl] 1-O-[3-(1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl)propyl] benzene-1,4-dicarboxylate;dihydrochloride

    InChI

    InChI=1S/C30H44N2O4.2ClH/c1-31-25(19-23-7-3-11-27(23)31)9-5-17-35-29(33)21-13-15-22(16-14-21)30(34)36-18-6-10-26-20-24-8-4-12-28(24)32(26)2;;/h13-16,23-28H,3-12,17-20H2,1-2H3;2*1H/t23-,24?,25+,26?,27-,28?;;/m0../s1

    InChI Key

    UPQOOBUDXHJODZ-CQLLOFCBSA-N

    Isomeric SMILES

    CN1[C@H]2CCC[C@H]2C[C@H]1CCCOC(=O)C3=CC=C(C=C3)C(=O)OCCCC4CC5CCCC5N4C.Cl.Cl

    Canonical SMILES

    CN1C2CCCC2CC1CCCOC(=O)C3=CC=C(C=C3)C(=O)OCCCC4CC5CCCC5N4C.Cl.Cl

    Origin of Product

    United States

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